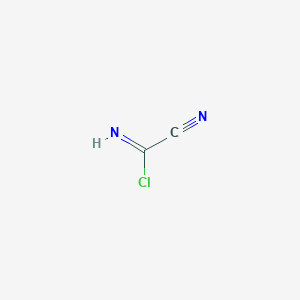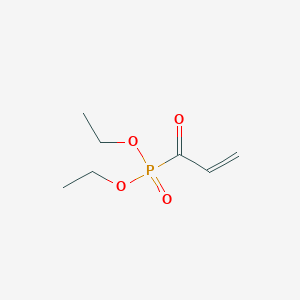![molecular formula C23H37NO2 B14646544 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one CAS No. 55566-33-1](/img/structure/B14646544.png)
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyphenyl group and a nonyl chain, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a hydroxyphenyl compound.
Attachment of the Nonyl Chain: The nonyl chain is attached through an alkylation reaction, using a nonyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the nonyl chain and piperidine ring contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound lacks the piperidine ring and nonyl chain, making it less complex but still useful in organic synthesis.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has a similar hydroxyphenyl group but differs in the rest of its structure.
4-Hydroxypropiophenone: Another related compound with a simpler structure, often used in different chemical reactions.
Propiedades
Número CAS |
55566-33-1 |
|---|---|
Fórmula molecular |
C23H37NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxyphenyl)-1-nonylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C23H37NO2/c1-3-5-6-7-8-9-10-16-24-17-14-23(15-18-24,22(26)4-2)20-12-11-13-21(25)19-20/h11-13,19,25H,3-10,14-18H2,1-2H3 |
Clave InChI |
WNRHDBRHLDZKPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
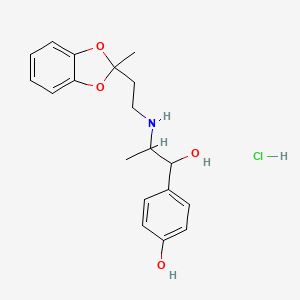
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
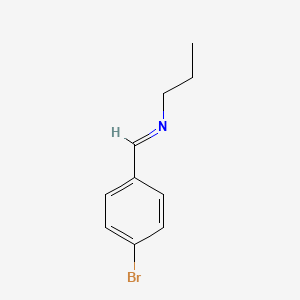
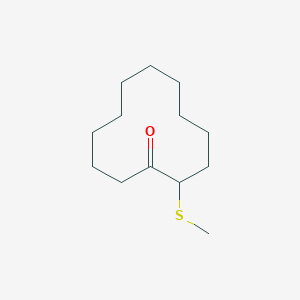
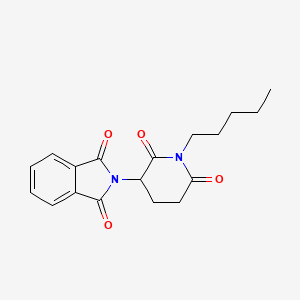
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
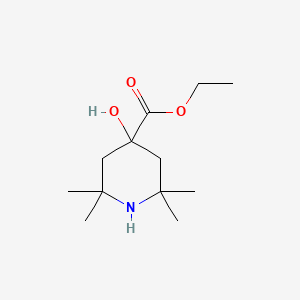
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
